3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea
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Overview
Description
3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea is a complex organic compound that features a piperidine ring substituted with a chlorophenylmethyl group and a methoxyphenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. The chlorophenylmethyl group is introduced via a nucleophilic substitution reaction.
Urea Formation: The methoxyphenylurea moiety is formed by reacting the piperidine intermediate with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[(4-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea
- 3-({1-[(3-Bromophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea
Uniqueness
3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological profiles and applications compared to similar compounds.
Properties
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-27-20-8-3-2-7-19(20)24-21(26)23-14-16-9-11-25(12-10-16)15-17-5-4-6-18(22)13-17/h2-8,13,16H,9-12,14-15H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABYKKKTGUEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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